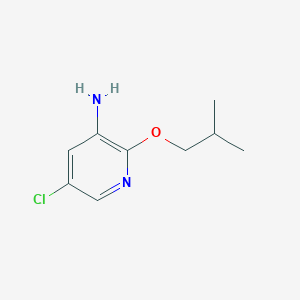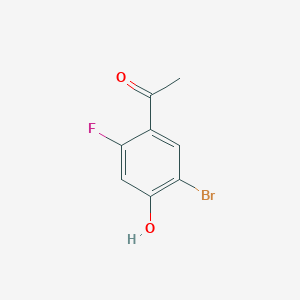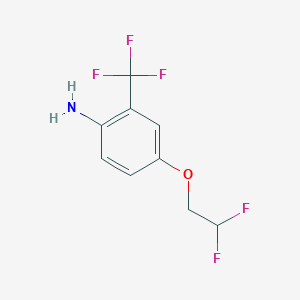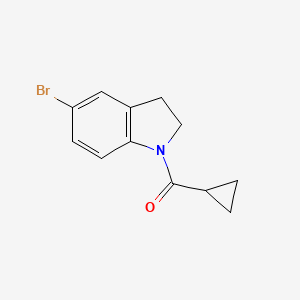
5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole
Übersicht
Beschreibung
5-Bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropanecarbonyl group at the 1st position, and a dihydroindole structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5th position.
Cyclopropanecarbonylation: The brominated intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydroindole ring can undergo oxidation to form indole derivatives or reduction to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indole derivatives can be formed.
Oxidation Products: Indole derivatives with different oxidation states.
Reduction Products: Tetrahydroindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Indole derivatives are often used as ligands in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropanecarbonyl group can enhance binding affinity and specificity to these targets, while the bromine atom can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
5-Bromoindole: Lacks the cyclopropanecarbonyl group, making it less complex.
1-Cyclopropanecarbonylindole: Lacks the bromine atom, affecting its reactivity.
2,3-Dihydro-1H-indole: The parent compound without any substitutions.
Uniqueness:
Structural Complexity: The presence of both the bromine atom and the cyclopropanecarbonyl group makes it a unique and versatile compound.
Reactivity: The combination of these functional groups allows for a wide range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAWFINKUOQEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


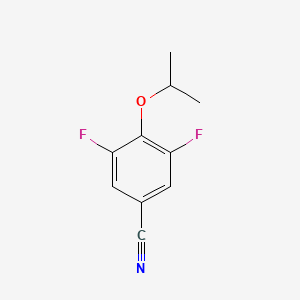
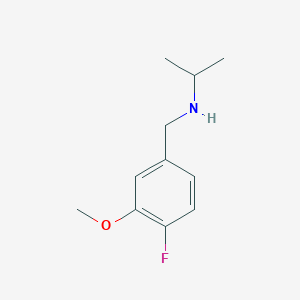

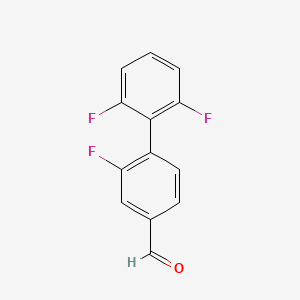
![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)



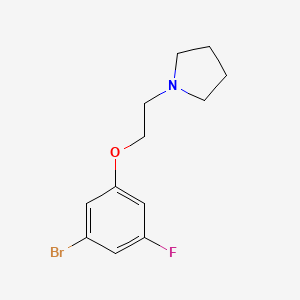

![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)
